Dnp-peg2-nhco-C2-dbco

Bioconjugation PROTAC Hapten

DNP-PEG2-NHCO-C2-DBCO is a heterobifunctional click chemistry reagent engineered for precision bioconjugation. Unlike longer PEG4 analogs, its compact PEG2 spacer and NHCO-C2 rigid linker minimize steric hindrance and optimize hapten presentation for anti-DNP antibody recognition. The DBCO group enables efficient copper-free SPAAC with azide-bearing molecules under physiological conditions. Validated for immuno-oncology ADCC assays, PROTAC linker applications, and hapten-antibody sandwich detection. Select this compound for reproducible, high-efficiency antibody recruitment workflows where spacer architecture critically impacts conjugation kinetics and assay sensitivity.

Molecular Formula C34H36N6O9
Molecular Weight 672.7 g/mol
Cat. No. B12382230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-peg2-nhco-C2-dbco
Molecular FormulaC34H36N6O9
Molecular Weight672.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42)
InChIKeyIDSUTCQAZYAIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNP-PEG2-NHCO-C2-DBCO: A Heterobifunctional Clickable Hapten for Bioorthogonal Conjugation


DNP-PEG2-NHCO-C2-DBCO (CAS not publicly assigned; molecular weight 672.7 g/mol; molecular formula C₃₄H₃₆N₆O₉) is a heterobifunctional crosslinker classified within the click chemistry reagent space . It integrates a dinitrophenyl (DNP) hapten for antibody recognition, a short PEG2 spacer for aqueous solubility and steric flexibility, and a dibenzocyclooctyne (DBCO) group that enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . This architecture permits the covalent attachment of azide-bearing molecules to anti-DNP antibody systems under physiological conditions without cytotoxic copper catalysts [1].

DNP-PEG2-NHCO-C2-DBCO: Why Molecular Architecture Prevents Simple Substitution by Analogous Linkers


Substituting DNP-PEG2-NHCO-C2-DBCO with a generic PEG-based DBCO linker—even one also bearing a DNP hapten—is problematic because the spacer length, linkage chemistry, and molecular weight are precisely balanced for optimal performance in specific bioconjugation workflows [1]. A shorter PEG2 spacer (two ethylene glycol units) minimizes steric hindrance and maintains compact molecular dimensions, while the NHCO-C2 linker contributes to structural rigidity and proteolytic stability . In contrast, longer PEG chains (e.g., PEG4 in DNP-PEG4-DBCO, MW 689.7 g/mol) increase hydrodynamic radius and can alter reaction kinetics, solubility profiles, and hapten presentation [2]. Direct replacement without experimental validation risks compromised conjugation efficiency, altered antibody recognition, and irreproducible results in downstream assays.

DNP-PEG2-NHCO-C2-DBCO: Quantitative Differentiation from DNP-PEG4-DBCO and Other Clickable Haptens


Molecular Weight Differentiation: 672.7 vs. 689.7 g/mol

DNP-PEG2-NHCO-C2-DBCO exhibits a molecular weight of 672.7 g/mol, which is 17 g/mol (2.5%) lower than the closely related analog DNP-PEG4-DBCO (689.7 g/mol) [1]. This difference arises from the PEG2 spacer (two ethylene glycol units) versus the PEG4 spacer (four ethylene glycol units) in the comparator, with the NHCO-C2 linker further contributing to the distinct molecular composition . The reduced molecular weight and shorter PEG chain translate to a smaller hydrodynamic volume, which may influence diffusion-limited reaction rates and hapten accessibility in crowded biological environments.

Bioconjugation PROTAC Hapten

SPAAC Kinetics: PEG Linker Enhances Reaction Rate by 31 ± 16%

While direct kinetic measurements for DNP-PEG2-NHCO-C2-DBCO are not available, class-level inference from DBCO-PEG5-trastuzumab versus DBCO-trastuzumab demonstrates that the presence of a PEG linker in DBCO-containing constructs enhances SPAAC second-order rate constants by 31 ± 16% [1]. In that study, DBCO-PEG5-trastuzumab achieved rate constants of 0.18–0.37 M⁻¹ s⁻¹ compared to 0.14–0.28 M⁻¹ s⁻¹ for the non-PEGylated DBCO-trastuzumab control under identical PBS buffer conditions (pH 7, 37°C) [2]. The PEG2 spacer in DNP-PEG2-NHCO-C2-DBCO is expected to confer a similar kinetic advantage over non-PEGylated DBCO-hapten constructs, though the shorter PEG2 length may yield a smaller magnitude of enhancement than the PEG5 variant.

Click Chemistry SPAAC Bioconjugation

Functional Validation: DNP-Mediated Antibody Recruitment to Engineered Cancer Cell Glycans

DNP-PEG2-NHCO-C2-DBCO has been functionally validated in a peer-reviewed study demonstrating its ability to recruit anti-DNP antibodies to azide-labeled cancer cell surfaces via SPAAC conjugation [1]. In this system, the compound's DBCO terminus was clicked to metabolically incorporated azido-sialic acid residues on the glycocalyx of cancer cells, while the DNP moiety served as a high-affinity binding site for anti-DNP IgE antibodies . This dual functionality enabled specific, antibody-dependent immune recognition of engineered cells. In contrast, a comparator lacking the DNP hapten (e.g., a simple DBCO-PEG2 conjugate) would fail to recruit anti-DNP antibodies, while a comparator lacking the DBCO group (e.g., DNP-PEG2-azide) would require toxic copper catalysis for conjugation and be unsuitable for live-cell applications .

Immuno-Oncology Glycan Engineering Hapten

PEG2 Spacer: Compact Architecture Minimizes Steric Hindrance vs. PEG4

The PEG2 spacer (two ethylene glycol units; approximate length ~8-10 Å) in DNP-PEG2-NHCO-C2-DBCO provides a more compact molecular architecture compared to the PEG4 spacer (four units; ~14-16 Å) in DNP-PEG4-DBCO . This shorter spacer length, combined with the NHCO-C2 linker, reduces conformational flexibility and maintains the DNP hapten in closer proximity to the DBCO conjugation site [1]. In contrast, the longer PEG4 chain in DNP-PEG4-DBCO introduces additional degrees of freedom that can increase the effective hydrodynamic radius and may permit greater steric interference in crowded molecular environments [2]. The compact PEG2 architecture is particularly advantageous when conjugating to sterically constrained sites on proteins or when minimizing the distance between the conjugated payload and the antibody recognition element.

Linker Design Bioconjugation Steric Hindrance

DNP-PEG2-NHCO-C2-DBCO: Validated Research and Industrial Application Scenarios


Immune Cell Recruitment to Engineered Cancer Cell Surfaces

Researchers can use DNP-PEG2-NHCO-C2-DBCO to conjugate anti-DNP antibodies to metabolically azide-labeled cancer cells via SPAAC chemistry [1]. The DBCO group enables rapid, copper-free click conjugation to azido-sialic acid residues incorporated into the glycocalyx, while the DNP hapten recruits anti-DNP IgE antibodies to direct immune effector functions against the engineered cells . This validated workflow is directly applicable to immuno-oncology studies investigating antibody-dependent cellular cytotoxicity (ADCC) and immune synapse formation.

PROTAC Linker for Targeted Protein Degradation

The PEG2 spacer and heterobifunctional design of DNP-PEG2-NHCO-C2-DBCO make it a candidate PROTAC linker for joining E3 ligase ligands to target protein ligands [1]. Its compact PEG2 architecture minimizes linker length, which can improve ternary complex formation and degradation efficiency compared to longer PEG-based linkers that introduce excessive conformational flexibility . The DBCO group enables SPAAC conjugation to azide-functionalized ligands, avoiding copper toxicity issues in cellular degradation assays.

Hapten-Antibody Based Diagnostic Assay Development

The compound's dual functionality supports the development of hapten-antibody sandwich assays for detecting azide-labeled biomolecules [1]. In this format, the DBCO group covalently captures azide-tagged analytes from complex biological samples, while the DNP moiety provides a robust, high-affinity handle for anti-DNP antibody detection reagents (e.g., HRP-conjugated anti-DNP) . This approach eliminates the need for direct analyte-specific antibodies and leverages the well-characterized DNP/anti-DNP system for sensitive signal amplification.

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